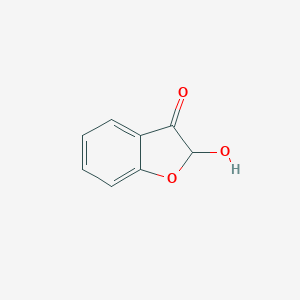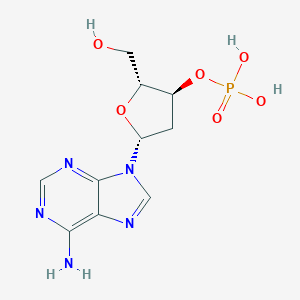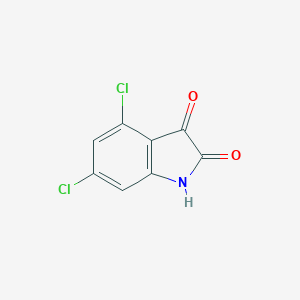
(R)-Propiram
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide is a chemical compound with a complex structure that includes a piperidine ring, a pyridine ring, and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. For example, the synthesis may involve the use of palladium-catalyzed coupling reactions, followed by amide bond formation under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide: The enantiomer of the compound, which may have different biological activity and properties.
N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylacetamide: A structurally similar compound with an acetamide group instead of a propionamide group.
N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylbutyramide: A structurally similar compound with a butyramide group instead of a propionamide group.
Uniqueness
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide is unique due to its specific stereochemistry and the presence of both piperidine and pyridine rings
Properties
CAS No. |
16571-86-1 |
|---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(2R)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m1/s1 |
InChI Key |
ZBAFFZBKCMWUHM-CQSZACIVSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CCCCC2 |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)

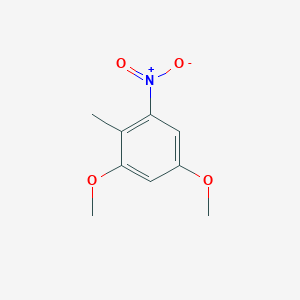
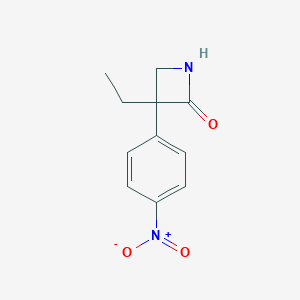
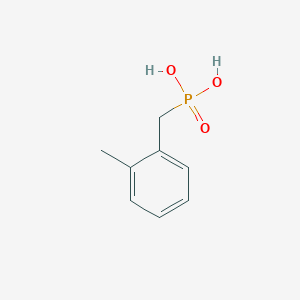

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
